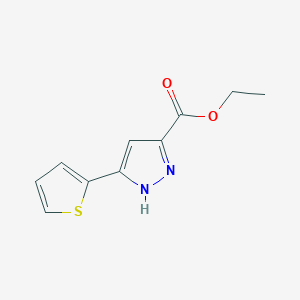

ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-14-10(13)8-6-7(11-12-8)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCRDZSJYGZRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371389 | |

| Record name | Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731406 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

121195-03-7 | |

| Record name | Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(thien-2-yl)-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate

This technical guide provides a comprehensive overview of the chemical synthesis of ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry due to their diverse biological activities. The title compound, this compound (CAS No. 121195-03-7), incorporates both a pyrazole and a thiophene ring, structural motifs known to be present in various bioactive molecules.[1][2][3] This guide details a common and effective two-step synthetic route for the preparation of this compound.

The synthesis involves an initial Claisen condensation reaction to form a key intermediate, followed by a cyclization reaction to construct the pyrazole ring. This methodology is adaptable for the synthesis of a variety of 5-substituted pyrazole-3-carboxylates.[4][5]

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an intermediate, ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, via a Claisen condensation. The subsequent step is the cyclization of this intermediate with hydrazine hydrate to yield the final pyrazole product.

Caption: General two-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous 5-substituted-1H-pyrazole-3-carboxylates.[6][7]

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere. Allow the mixture to cool to room temperature.

-

Reaction Mixture: Prepare a mixture of 2-acetylthiophene (1 equivalent) and diethyl oxalate (1 equivalent).

-

Condensation Reaction: Slowly add the 2-acetylthiophene and diethyl oxalate mixture to the sodium ethoxide solution with constant stirring at room temperature.

-

Reaction Monitoring: Continue stirring the reaction mixture for 8-12 hours at room temperature. The formation of a precipitate indicates the progress of the reaction.

-

Isolation of Intermediate: Collect the precipitated solid by filtration and wash it with cold ethanol. The solid obtained is the sodium salt of ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate.

Step 2: Synthesis of this compound

-

Dissolution of Intermediate: Dissolve the sodium salt of ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate (1 equivalent) obtained from Step 1 in glacial acetic acid.

-

Addition of Hydrazine: Cool the solution in an ice bath and slowly add hydrazine hydrate (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

-

Cyclization Reaction: After the addition is complete, heat the reaction mixture under reflux for 8 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or benzene).

-

Purification: Wash the organic layer with a saturated sodium chloride solution and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether or ethanol/water) to obtain pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: A generalized experimental workflow for the synthesis and purification of the target compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a structurally similar compound, ethyl 5-n-heptylpyrazole-3-carboxylate, which can be considered as a reference for the synthesis of the title compound.[6]

| Parameter | Step 1: Condensation | Step 2: Cyclization | Overall (projected) |

| Reactants | 2-Acetylthiophene, Diethyl Oxalate, Sodium Ethoxide | Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate sodium salt, Hydrazine Hydrate | - |

| Solvent | Absolute Ethanol | Glacial Acetic Acid | - |

| Reaction Time | 8 hours | 8 hours | 16 hours |

| Temperature | Room Temperature | Reflux | - |

| Yield | ~80.0%[6] | ~54.8%[6] | ~43.8% |

| Purification | Recrystallization from Ethanol | Recrystallization from Petroleum Ether | - |

Characterization Data: The structure of the final product should be confirmed using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[4][5]

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving a Claisen condensation followed by a cyclization reaction. The provided experimental protocols, adapted from established literature, offer a clear and detailed methodology for researchers. The presented workflow and data provide a solid foundation for the successful synthesis and purification of this promising heterocyclic compound for applications in drug discovery and development.

References

- 1. CAS # 121195-03-7, 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid ethyl ester, Ethyl 5-thiophen-2-yl-2H-pyrazole-3-carboxylate - chemBlink [ww.chemblink.com]

- 2. ETHYL 3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXYLATE | CAS 121195-03-7 [matrix-fine-chemicals.com]

- 3. usbio.net [usbio.net]

- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Chemical Properties of Ethyl 5-Thien-2-yl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its physical and chemical characteristics, spectral properties, and synthesis. Furthermore, it explores the potential biological activities of this compound class, with a focus on anticancer and anti-inflammatory applications, drawing from studies on closely related analogs. Detailed experimental protocols and a proposed signaling pathway for its potential anticancer activity are also presented to support further research and development.

Introduction

Heterocyclic compounds containing pyrazole and thiophene moieties are prominent scaffolds in drug discovery due to their diverse biological activities. This compound belongs to this class of compounds and holds potential for therapeutic applications. The strategic combination of the electron-rich thiophene ring and the versatile pyrazole core presents a unique chemical architecture for interaction with various biological targets. This guide aims to provide a detailed repository of its known chemical properties and to extrapolate its potential biological significance based on available scientific literature.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 121195-03-7 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂S | [2] |

| Molecular Weight | 222.26 g/mol | [2] |

| Melting Point | 137 °C | [1] |

| Density (calculated) | 1.306 ± 0.06 g/cm³ | [1] |

| Solubility (calculated) | Practically insoluble (0.02 g/L at 25 °C) | [1] |

| Appearance | Solid (form may vary) | - |

| IUPAC Name | ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | [2] |

Spectral Data

3.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the pyrazole proton (a singlet), and the thiophene ring protons (doublets and a doublet of doublets). The NH proton of the pyrazole ring may appear as a broad singlet.

3.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons of the pyrazole and thiophene rings.

3.3. Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and fragmentation of the heterocyclic rings.

Synthesis

A general and widely used method for the synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylates involves a two-step process.[3][4]

4.1. Experimental Protocol: Synthesis of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

This protocol is based on established methods for analogous compounds.[3][4]

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add a substituted acetophenone (in this case, 2-acetylthiophene) and diethyl oxalate.

-

Stir the reaction mixture at room temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute hydrochloric acid) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate.

-

Purify the intermediate by recrystallization or column chromatography if necessary.

Step 2: Synthesis of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

-

Dissolve the intermediate, ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, in glacial acetic acid.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate.

4.2. Synthesis Workflow

Caption: Synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, extensive research on analogous 5-aryl-3-thiophen-2-yl-1H-pyrazoles has revealed potent anticancer activity, particularly in hepatocellular carcinoma.[5] The proposed mechanism of action involves the inhibition of Heat Shock Protein 90 (Hsp90).

Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[5] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting key oncogenic signaling pathways.

5.1. Proposed Anticancer Signaling Pathway

Based on studies of similar thiophene-pyrazole compounds, a plausible signaling pathway for the anticancer effects of this compound is outlined below. This pathway highlights the central role of Hsp90 inhibition and its downstream consequences.

Caption: Proposed Hsp90 inhibition pathway for anticancer activity.

5.2. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Culture hepatocellular carcinoma cells (e.g., HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic across all wells) for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has summarized its key chemical and physical properties and provided a plausible synthetic route. While direct biological data is sparse, the demonstrated efficacy of closely related thiophene-pyrazole compounds against cancer, through mechanisms such as Hsp90 inhibition, strongly suggests that this compound warrants further investigation as a potential therapeutic agent. The experimental protocols and the proposed signaling pathway provided herein offer a solid foundation for researchers and drug development professionals to initiate and advance the study of this promising molecule. Future research should focus on obtaining detailed spectroscopic characterization, optimizing the synthesis, and conducting comprehensive biological evaluations to elucidate its precise mechanisms of action and therapeutic potential.

References

- 1. CAS # 121195-03-7, 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid ethyl ester, Ethyl 5-thiophen-2-yl-2H-pyrazole-3-carboxylate - chemBlink [ww.chemblink.com]

- 2. ETHYL 3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXYLATE | CAS 121195-03-7 [matrix-fine-chemicals.com]

- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of HSP90 molecular chaperones in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details the nuclear magnetic resonance (NMR) data, experimental protocols for its synthesis, and a visual representation of the synthetic workflow.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (pyrazole) | 13.0 - 14.0 | br s | - |

| H-4' (thiophene) | 7.6 - 7.8 | dd | ~5.1, 1.2 |

| H-3' (thiophene) | 7.2 - 7.4 | dd | ~3.6, 1.2 |

| H-5' (thiophene) | 7.1 - 7.2 | dd | ~5.1, 3.6 |

| H-4 (pyrazole) | 6.9 - 7.1 | s | - |

| -OCH₂CH₃ (methylene) | 4.3 - 4.5 | q | ~7.1 |

| -OCH₂CH₃ (methyl) | 1.3 - 1.5 | t | ~7.1 |

Solvent: DMSO-d₆ br s = broad singlet, s = singlet, q = quartet, t = triplet, dd = doublet of doublets

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 160.0 - 162.0 |

| C-3 (pyrazole) | 148.0 - 150.0 |

| C-5 (pyrazole) | 144.0 - 146.0 |

| C-2' (thiophene) | 130.0 - 132.0 |

| C-4' (thiophene) | 128.0 - 129.0 |

| C-5' (thiophene) | 127.0 - 128.0 |

| C-3' (thiophene) | 126.0 - 127.0 |

| C-4 (pyrazole) | 105.0 - 107.0 |

| -OCH₂CH₃ (methylene) | 60.0 - 62.0 |

| -OCH₂CH₃ (methyl) | 14.0 - 15.0 |

Solvent: DMSO-d₆

Experimental Protocols

The synthesis of this compound derivatives typically involves a multi-step process. The following is a generalized protocol based on established synthetic methodologies for similar pyrazole compounds.[1][2][3]

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

-

To a stirred solution of a substituted 2-acetylthiophene in a suitable solvent (e.g., anhydrous toluene), sodium ethoxide or sodium hydride is added.

-

Diethyl oxalate is then added dropwise to the reaction mixture.

-

The mixture is heated and refluxed for a specified period.

-

After cooling, the reaction is quenched, typically with an acid.

-

The product is extracted with an organic solvent, dried, and concentrated under reduced pressure.

Step 2: Synthesis of this compound

-

The ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate intermediate is dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

-

Hydrazine hydrate or a salt thereof (e.g., hydrazine dihydrochloride) is added to the solution.

-

The reaction mixture is refluxed for several hours.

-

Upon completion, the solvent is evaporated, and the residue is treated with water.

-

The resulting solid is collected by filtration, washed, and dried.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol).

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound.

Caption: Synthetic pathway for this compound.

References

Unveiling the Structural Landscape of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural and synthetic aspects of ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available in the Crystallography Open Database (COD) or the Cambridge Crystallographic Data Centre (CCDC) at the time of this publication, this guide provides a comprehensive overview of its synthesis and the crystallographic analysis of a closely related compound. This information offers valuable insights for researchers working with pyrazole derivatives.

Molecular Profile

This compound possesses a core structure consisting of a pyrazole ring substituted with a thiophene group at the 5-position and an ethyl carboxylate group at the 3-position. The presence of these functional groups imparts a unique electronic and steric profile, making it a valuable scaffold for further chemical modifications and biological screening.

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound involves a multi-step reaction sequence starting from ethyl 2,4-dioxo-4-(thiophen-2-yl)butyrate.[1]

Step 1: Preparation of the β-ketoester

-

To a stirred solution of ethyl 2,4-dioxo-4-(thiophen-2-yl)butyrate (0.1 mol) in anhydrous toluene (200 mL), a 60% suspension of sodium hydride (NaH) in mineral oil (0.2 mol) is added in portions.

-

The reaction mixture is heated to 50°C.

-

A solution of diethyl oxalate (0.15 mol) in anhydrous toluene (60 mL) is then added dropwise at this temperature.

-

The mixture is refluxed for 1.5 hours.

-

After cooling to room temperature, acetic acid (0.25 mol) is slowly added dropwise.

-

The reaction mixture is washed with water (200 mL).

-

The organic phase is dried over magnesium sulfate (MgSO4) and concentrated to dryness to yield the crude intermediate.

Step 2: Cyclization to form the Pyrazole Ring

-

The crude product from the previous step is dissolved in anhydrous ethanol (250 mL).

-

Hydrazine dihydrochloride (0.11 mol) is added to the solution.

-

The mixture is refluxed for 3 hours.

-

The solvent is evaporated under reduced pressure.

-

The resulting residue is treated with water (200 mL) and cooled in an ice bath for 1 hour to induce crystallization.

-

The crystals of this compound are collected by filtration and air-dried.

-

If necessary, the product can be further purified by recrystallization from aqueous ethanol.[1]

The following diagram illustrates the general workflow for the synthesis:

Crystallographic Data of a Related Structure

While the specific crystal structure of this compound is not available, the crystallographic data for a closely related and more complex molecule, ethyl 5-amino-3-(methylthio)-1-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-1H-pyrazole-4-carboxylate , provides valuable insight into the potential solid-state conformation and packing of such pyrazole derivatives.[2]

Table 1: Crystallographic Data for a Related Pyrazole Derivative [2]

| Parameter | Value |

| Chemical Formula | C₂₁H₁₉N₅O₃S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.7576(12) |

| b (Å) | 5.0596(2) |

| c (Å) | 16.9165(8) |

| β (°) | 101.630(2) |

| Volume (ų) | 2075.52(16) |

| Z | 4 |

| Temperature (K) | 100 |

| R-factor (%) | 4.27 |

Note: This data is for a related but different molecule and should be used for comparative purposes only.

Single Crystal X-ray Diffraction Protocol (General)

The determination of a crystal structure, such as the one presented for the related compound, typically follows a standardized protocol.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution of the compound in an appropriate solvent.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected at a specific temperature (e.g., 100 K or 296 K).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

Data Analysis and Visualization: The final refined structure provides the precise atomic coordinates, bond lengths, bond angles, and other geometric parameters. This data is often visualized using software like ORTEP or Mercury.

The logical flow of a single-crystal X-ray diffraction experiment is depicted below:

Future Outlook

The synthesis of this compound is well-established. However, the lack of a definitive crystal structure in the public domain represents a knowledge gap. A single-crystal X-ray diffraction study of this compound would be of significant interest to the scientific community, providing crucial data for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new materials and therapeutic agents. Researchers in the field are encouraged to pursue this experimental determination to further enrich the structural database of pyrazole-containing compounds.

References

A Technical Guide to the Biological Activity of Novel Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point for the discovery of new therapeutic agents. This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity of Pyrazole Derivatives

Numerous studies have demonstrated the potential of pyrazole derivatives as potent anticancer agents, acting through various mechanisms of action.[1][2] These compounds have been shown to inhibit key targets in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), cyclin-dependent kinases (CDKs), and tubulin.[1][3]

The following table summarizes the in vitro cytotoxic activity of several novel pyrazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | Target | IC50 (µM) | Reference |

| 3,5-diarylpyrazoles | - | COX-2 | 0.01 | [4] |

| Pyrazolo-pyrimidine | - | - | 0.015 | [4] |

| 1,2,3-triazole-pyrazole hybrid (163) | HepG-2 | - | 12.22 | [5] |

| 1,2,3-triazole-pyrazole hybrid (163) | HCT-116 | - | 14.16 | [5] |

| 1,2,3-triazole-pyrazole hybrid (163) | MCF-7 | - | 14.64 | [5] |

| 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate (136b) | A549 | - | 1.962 | [5] |

| 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate (136b) | HCT-116 | - | 3.597 | [5] |

| 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate (136b) | MCF-7 | - | 1.764 | [5] |

| 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate (136b) | HT-29 | - | 4.496 | [5] |

| Sulphamoyl derivative (148a) | A549 | - | 5.34 | [5] |

| Sulphamoyl derivative (148a) | MCF-7 | - | 4.71 | [5] |

| Sulphamoyl derivative (148b) | A549 | - | 6.48 | [5] |

| Sulphamoyl derivative (148b) | MCF-7 | - | 5.33 | [5] |

| Indole-pyrazole derivative (33) | - | CDK2 | 0.074 | [3] |

| Indole-pyrazole derivative (34) | - | CDK2 | 0.095 | [3] |

| Pyrazole carbaldehyde derivative (43) | MCF-7 | PI3 kinase | 0.25 | [3] |

| 5-alkylated selanyl-1H-pyrazole (53) | HepG2 | EGFR/VEGFR-2 | 15.98 | [3] |

| 4-amino-5-substituted selenolo[2,3-c]pyrazole (54) | HepG2 | EGFR/VEGFR-2 | 13.85 | [3] |

| Pyrazole-benzothiazole hybrid (25) | HT29, PC3, A549, U87MG | - | 3.17 - 6.77 | [2] |

| Fused pyrazole derivative (50) | HepG2 | EGFR/VEGFR-2 | 0.71 | [2] |

| Diphenyl pyrazole–chalcone derivative (6b) | HNO-97 | - | 10 | [6] |

| Diphenyl pyrazole–chalcone derivative (6d) | HNO-97 | - | 10.56 | [6] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and a vehicle control.

-

Incubation: The plate is incubated for 48-72 hours.

-

MTT Addition: MTT reagent is added to each well and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Several pyrazole derivatives have been identified as dual inhibitors of EGFR and VEGFR-2, key receptors in cancer cell signaling.[2][3]

Caption: Pyrazole derivatives inhibit EGFR and VEGFR-2 signaling pathways.

Anti-inflammatory Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[4][7] This selective inhibition offers the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[4]

| Compound/Derivative | Assay | Target | Inhibition/IC50 | Reference |

| 3,5-diarylpyrazoles | In vitro | COX-2 | IC50 = 0.01 µM | [4] |

| Pyrazole-thiazole hybrid | In vitro | COX-2/5-LOX | IC50 = 0.03 µM/0.12 µM | [4] |

| 3-(trifluoromethyl)-5-arylpyrazole | In vitro | COX-2 | IC50 = 0.02 µM | [4] |

| 3-(trifluoromethyl)-5-arylpyrazole | In vitro | COX-1 | IC50 = 4.5 µM | [4] |

| Pyrazole derivative | LPS-stimulated RAW 264.7 macrophages | IL-6 | 85% reduction at 5 µM | [4] |

| Pyrazole derivative | Carrageenan-induced paw edema | - | 65-80% reduction at 10 mg/kg | [4] |

| Pyrazole derivative (2a) | In vitro | COX-2 | IC50 = 19.87 nM | [8] |

| Pyrazole derivative (3b) | In vitro | COX-2 | IC50 = 39.43 nM | [8] |

| Pyrazole derivative (5b) | In vitro | COX-2 | IC50 = 38.73 nM | [8] |

| Pyrazole derivative (5e) | In vitro | COX-2 | IC50 = 39.14 nM | [8] |

| Pyrazole-pyrazoline (9b) | LPS-induced TNF-α release | TNF-α | 66.4% inhibition | [9] |

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Grouping: Rats are divided into control, standard (e.g., diclofenac sodium), and test groups.

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

-

Carrageenan Injection: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

The anti-inflammatory action of many pyrazole derivatives is attributed to their selective inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.

Caption: Pyrazole derivatives block the conversion of arachidonic acid.

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.[10][11]

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 2 | Aspergillus niger | 1 | [12] |

| Compound 21c | Multi-drug resistant bacteria | 0.25 | [11] |

| Compound 23h | Multi-drug resistant bacteria | 0.25 | [11] |

| Hydrazone 21a | Bacteria | 62.5 - 125 | [13] |

| Hydrazone 21a | Fungi | 2.9 - 7.8 | [13] |

This method is used to determine the MIC of a substance.

-

Compound Dilution: Serial dilutions of the pyrazole derivatives are prepared in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

The general workflow for screening new compounds for antimicrobial activity is a multi-step process.

Caption: A typical workflow for antimicrobial screening of new compounds.

Novel pyrazole derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The data and methodologies presented in this guide highlight their potential as lead structures for the development of new anticancer, anti-inflammatory, and antimicrobial agents. Further research, including structure-activity relationship (SAR) studies and in vivo evaluations, is crucial to optimize their therapeutic potential and advance them towards clinical applications.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. chemrevlett.com [chemrevlett.com]

- 11. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While a definitive, singular mechanism of action for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes the known biological activities of structurally related pyrazole derivatives to propose putative mechanisms. This whitepaper will explore potential anti-inflammatory and anticancer activities, detailing plausible signaling pathways and relevant experimental protocols. All quantitative data from cited studies on analogous compounds are presented for comparative analysis.

Introduction to Pyrazole Derivatives

Pyrazole and its derivatives are a well-established class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and enzyme inhibitory properties.[1] The versatility of the pyrazole scaffold allows for substitutions at various positions, leading to a broad spectrum of pharmacological effects.

Putative Anti-inflammatory Mechanism of Action

Numerous studies have demonstrated the significant anti-inflammatory potential of pyrazole derivatives.[2][3] A primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation.[4][5]

Cyclooxygenase (COX) Inhibition

It is plausible that this compound may act as a COX inhibitor. The conventional NSAIDs inhibit both COX-1, which has a cytoprotective role, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to reduce gastrointestinal side effects.[4] The anti-inflammatory activity of pyrazole derivatives is often evaluated using the carrageenan-induced paw edema model in rats.[2][3]

Signaling Pathway: Prostaglandin Synthesis Inhibition

Caption: Putative inhibition of COX enzymes by this compound.

Putative Anticancer Mechanism of Action

Structurally similar compounds, specifically 5-aryl-3-thiophen-2-yl-1H-pyrazoles, have been identified as a new class of Hsp90 inhibitors in hepatocellular carcinoma.[6] Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the post-translational maturation of many oncogenic client proteins that are vital for the survival and proliferation of cancer cells.[6]

Hsp90 Inhibition

Inhibition of Hsp90 leads to the degradation of its client proteins, resulting in cell cycle arrest and apoptosis. In a study on a related compound, treatment of HepG2 cells led to G2 phase cell cycle arrest and a significant increase in caspase-3, confirming an apoptotic effect.[6]

Signaling Pathway: Hsp90 Inhibition Leading to Apoptosis

Caption: Proposed Hsp90 inhibition pathway.

Other Potential Mechanisms

Carboxylesterase 2 (CES2) Inhibition

Some pyrazolone derivatives have been identified as novel inhibitors of carboxylesterase 2 (CES2), a key enzyme in drug metabolism and lipid production.[7] A kinetic study of a potent pyrazolone derivative showed non-competitive inhibition of CES2.[7] Given the structural similarities, this presents another potential avenue of action for this compound.

Quantitative Data from Structurally Related Compounds

The following table summarizes the biological activity of various pyrazole derivatives from the literature. This data provides a benchmark for the potential potency of this compound.

| Compound Class | Activity | Model | Key Findings | Reference |

| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | Anti-inflammatory | Carrageenan-induced rat paw edema | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed significant activity. | [2][3] |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Analgesic & Anti-inflammatory | Acetic acid writhing test (mice) & Carrageenan-induced paw edema (rats) | Compounds 3a, 3c, and 3d exhibited significant activity at 25 mg/kg with low ulcerogenic index. | [4] |

| 1,3,5-trisubstituted pyrazolines | Anticancer | HCT-116, HepG-2, MCF-7 cell lines | Compound 6 showed IC50 values of 3.53, 3.33, and 4.31 μM, respectively. | [8] |

| 5-aryl-3-thiophen-2-yl-1H-pyrazoles | Hsp90 Inhibition | HepG2 cells | Compound 8 caused a 7.7-fold increase in caspase-3. | [6] |

| Pyrazolones | CES2 Inhibition | In vitro enzyme assay | Compound 27 exhibited an IC50 value of 0.13 μM. | [7] |

Detailed Experimental Protocols

Synthesis of this compound

A general method for the synthesis of similar pyrazole derivatives involves a two-step process[2][9]:

-

Formation of the Intermediate: Diethyl oxalate reacts with a substituted acetophenone (in this case, 2-acetylthiophene) in the presence of a base like sodium ethoxide to form an ethyl-2,4-dioxo-4-(thiophen-2-yl)butanoate intermediate.

-

Cyclization: The intermediate is then treated with hydrazine hydrate in a suitable solvent like glacial acetic acid or ethanol to yield the final ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate.[2][9] The final product structure is typically confirmed using elemental analysis, IR, 1H NMR, and mass spectrometry.[2][3]

Experimental Workflow: Synthesis and Characterization

Caption: General workflow for synthesis and characterization.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation[2][3]:

-

Animals: Wistar rats are typically used.

-

Grouping: Animals are divided into a control group, a standard drug group (e.g., Diclofenac sodium), and test groups receiving different doses of the synthesized compound.

-

Administration: The test compounds and standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 30 minutes), a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the left hind paw of each rat.

-

Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion

While the precise molecular targets of this compound are yet to be fully elucidated, the existing body of research on structurally related pyrazole derivatives provides a strong foundation for postulating its mechanism of action. The most probable pathways involve the inhibition of key enzymes in inflammation (COX) and cancer progression (Hsp90). The thiophene moiety is a common feature in many bioactive molecules and likely contributes to the compound's pharmacological profile. Further research, including in vitro enzyme inhibition assays, cell-based assays, and in vivo studies, is necessary to definitively characterize the mechanism of action of this specific compound and to explore its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 121195-03-7 [chemicalbook.com]

The Ascendancy of Pyrazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs and a burgeoning pipeline of clinical candidates. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of substituted pyrazole compounds, with a focus on their therapeutic applications, particularly in oncology and inflammatory diseases. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to facilitate further innovation in this exciting field.

Core Synthetic Methodologies

The synthesis of the pyrazole core is a well-established area of organic chemistry, with several robust and versatile methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The three most prominent methods for the synthesis of substituted pyrazoles are:

-

Knorr Pyrazole Synthesis (Cyclocondensation): This classical and widely used method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4][5] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][3] The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyls, can be influenced by the steric and electronic properties of the substituents and the reaction conditions.[1]

-

1,3-Dipolar Cycloaddition: This powerful method provides a convergent approach to the pyrazole ring system by reacting a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, typically an alkyne or an alkene.[6][7][8][9][10] The Huisgen [3+2] cycloaddition of nitrile imines with alkynes is a particularly effective strategy for the synthesis of polysubstituted pyrazoles.[6] The use of alkene "alkyne surrogates" can also be employed to control regioselectivity.[6]

-

Multicomponent Reactions (MCRs): MCRs have gained significant traction in recent years as an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of highly functionalized pyrazoles, such as the four-component synthesis of pyrano[2,3-c]pyrazoles from an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[11][12][13][14][15] These reactions often proceed in a one-pot fashion, minimizing purification steps and maximizing efficiency.

Detailed Experimental Protocols

To facilitate the practical application of these synthetic methodologies, detailed experimental protocols for the synthesis of representative substituted pyrazole compounds are provided below.

Protocol 1: Knorr Pyrazole Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)[1]

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Diethyl ether

-

Ethanol

Procedure:

-

Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[1]

-

Heating: Heat the reaction mixture under reflux for 1 hour.[1]

-

Isolation: Cool the resulting syrup in an ice bath.[1]

-

Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[1]

-

Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to yield pure 1,5-dimethyl-2-phenylpyrazol-3-one.

Protocol 2: 1,3-Dipolar Cycloaddition for the Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole[6]

Materials:

-

α-Bromocinnamaldehyde

-

Hydrazonyl chloride

-

Triethylamine

-

Dry chloroform or dichloromethane

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve α-bromocinnamaldehyde (1.0 equivalent) and the corresponding hydrazonyl chloride (1.0 equivalent) in dry chloroform or dichloromethane.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,3,4,5-tetrasubstituted pyrazole.

Protocol 3: Multicomponent Synthesis of a Pyrano[2,3-c]pyrazole Derivative[11]

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Aryl aldehyde (e.g., p-tolyl aldehyde)

-

Malononitrile

-

[CholineCl][Urea]2 (as a deep eutectic solvent)

Procedure:

-

Formation of Pyrazolone Intermediate: In a 25 mL round-bottom flask, mix ethyl acetoacetate (1.0 mmol), phenylhydrazine (1.0 mmol), and [CholineCl][Urea]2 (5.0 mmol). Stir the mixture at room temperature for 7-10 minutes.[11]

-

Addition of Aldehyde and Malononitrile: To the above mixture, add the aryl aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

-

Reaction: Continue stirring the reaction mixture at room temperature for the appropriate time as monitored by TLC.

-

Work-up and Purification: After completion of the reaction, the product can often be isolated by precipitation upon addition of water. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrano[2,3-c]pyrazole derivative.[11]

Quantitative Biological Data of Substituted Pyrazole Compounds

The therapeutic potential of substituted pyrazoles is vast, with compounds demonstrating efficacy as anticancer agents, kinase inhibitors, and anti-inflammatory drugs. The following tables summarize key quantitative biological data for a selection of pyrazole derivatives, allowing for a comparative analysis of their potency.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound/Reference | Cancer Cell Line | IC50 (µM) |

| Compound 24e [16] | PC-3 (Prostate) | 4.2 ± 1.1 |

| DU 145 (Prostate) | 3.6 ± 1.2 | |

| MCF-7 (Breast) | 5.5 ± 0.6 | |

| MDA-MB-231 (Breast) | 6.6 ± 0.9 | |

| HeLa (Cervical) | 8.5 ± 0.6 | |

| Compound 50h [16] | 786-0 (Renal) | 9.9 ± 1.33 |

| MCF-7 (Breast) | 31.87 ± 8.22 | |

| Compound 34d [16] | HeLa (Cervical) | 10.41 ± 0.217 |

| DU-145 (Prostate) | 10.77 ± 0.124 | |

| Fused Pyrazole 7a [17] | Breast Cancer Cells | < Doxorubicin's IC50 |

| Fused Pyrazole 8 [17] | Breast Cancer Cells | < Doxorubicin's IC50 |

| Fused Pyrazole 18a [17] | Breast Cancer Cells | < Doxorubicin's IC50 |

| Fused Pyrazole 20a [17] | Breast Cancer Cells | < Doxorubicin's IC50 |

| Pyrazole Derivative 2j [18] | Four different cancer cell lines | 42.15 |

| Pyrazole Derivative 2k [18] | Four different cancer cell lines | > Parent Compound |

Table 2: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

| Inhibitor | Primary Target(s) | IC50 (nM) |

| Ruxolitinib | JAK1/JAK2 | ~3 |

| Crizotinib | ALK/ROS1/MET | Varies by target |

| Erdafitinib | FGFR | Varies by target |

| Afuresertib Analog (Compound 2) [19] | Akt1 | 1.3 |

| Compound 7 [19] | Aurora A | 28.9 |

| Aurora B | 2.2 | |

| Compound 18 [19] | Chk2 | 41.64 |

| Compound 22 [19] | CDK1 | Modest Activity |

| Benzofuro[3,2-b]pyridin-2(1H)-one derivative 16b [20] | Btk | 139 |

| PI3Kδ | 275 |

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib and Analogs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 9.4 | 0.08 | 117.5 | [21] |

| Rofecoxib | >100 | 0.53 | >188 | [22] |

| Meloxicam | 15 | 7.5 | 2 | [22] |

| Diclofenac | 5.2 | 1.7 | 3 | [22] |

| Indomethacin | 0.17 | 0.43 | 0.4 | [22] |

| Etoricoxib | 106 | 1 | 106 | [23] |

| Valdecoxib | 30 | 1 | 30 | [23] |

| PYZ16 | >5.58 | 0.52 | >10.73 | [24] |

| PYZ20 | >100 | 0.33 | >303 | [24] |

| PYZ31 | >100 | 0.01987 | >5032 | [24] |

Signaling Pathways Modulated by Pyrazole Compounds

A key to the therapeutic success of pyrazole-containing drugs is their ability to selectively interact with and modulate the activity of specific proteins within cellular signaling pathways. Understanding these interactions is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

The JAK/STAT Signaling Pathway and its Inhibition by Ruxolitinib

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib, a potent inhibitor of JAK1 and JAK2, has demonstrated significant clinical efficacy in treating these conditions.

Caption: Inhibition of the JAK/STAT signaling pathway by Ruxolitinib.

The Arachidonic Acid Metabolism Pathway and COX-2 Inhibition by Celecoxib

Inflammation is a complex biological response, and a key pathway involved is the metabolism of arachidonic acid by cyclooxygenase (COX) enzymes to produce prostaglandins, which are potent inflammatory mediators. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Celecoxib is a selective COX-2 inhibitor, which allows it to exert anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[13]

Caption: Selective inhibition of COX-2 by Celecoxib in the arachidonic acid pathway.

The Endocannabinoid System and CB1 Receptor Antagonism by Rimonabant

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating appetite, energy balance, and mood. The CB1 receptor is primarily found in the central nervous system and is involved in the rewarding effects of food. Rimonabant, a pyrazole-based inverse agonist of the CB1 receptor, was developed as an anti-obesity drug. By blocking the CB1 receptor, rimonabant was designed to reduce appetite and food cravings.

Caption: Rimonabant's antagonism of the CB1 receptor in the endocannabinoid system.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a cornerstone of modern drug discovery, with its inherent versatility and proven therapeutic track record. The synthetic methodologies for accessing this privileged core are well-developed and continue to evolve with the advent of new technologies such as multicomponent reactions and flow chemistry. The deep understanding of the signaling pathways modulated by pyrazole-based drugs has enabled the rational design of highly selective and potent therapeutic agents.

Future research in this area will likely focus on several key aspects. The exploration of novel substitution patterns on the pyrazole ring will undoubtedly lead to the discovery of compounds with improved pharmacological profiles and novel mechanisms of action. The application of computational chemistry and machine learning will further accelerate the design and optimization of pyrazole-based drug candidates. Furthermore, the development of pyrazole-based proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies represents an exciting new frontier for this remarkable heterocyclic scaffold. As our understanding of complex diseases continues to grow, the pyrazole nucleus is poised to remain a critical tool in the development of the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdeaamcollege.edu.in [pdeaamcollege.edu.in]

- 8. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 10. usiena-air.unisi.it [usiena-air.unisi.it]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. growingscience.com [growingscience.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. publishatcj.com [publishatcj.com]

- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Thienyl-Pyrazole Heterocyclic Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The fusion of thienyl and pyrazole rings creates a versatile heterocyclic scaffold with significant potential in medicinal chemistry. Thienyl-pyrazoles have garnered considerable attention from researchers due to their broad spectrum of biological activities, positioning them as privileged structures in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the characterization of thienyl-pyrazole scaffolds, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities.

Synthetic Strategies

The synthesis of thienyl-pyrazole scaffolds can be achieved through various synthetic routes. A common and effective method involves a (3+2) annulation reaction of thienyl-chalcones with phenylhydrazines. This reaction can be catalyzed by agents such as Amberlyst-15, an acidic ion-exchange resin, which offers an eco-friendly and efficient protocol.[1]

General Synthetic Protocol:

A typical synthesis involves two main steps:

-

Chalcone Formation: Substituted acetophenones react with thiophene carboxaldehydes in the presence of a base, such as sodium hydroxide, in an alcoholic solvent to yield the corresponding thienyl-chalcone.

-

Cyclization: The resulting chalcone is then reacted with a substituted hydrazine, such as phenylhydrazine hydrochloride, in the presence of a catalyst like Amberlyst-15 in a suitable solvent like acetonitrile.[1] The reaction mixture is stirred at room temperature or refluxed to facilitate the cyclocondensation, leading to the formation of the desired thienyl-pyrazole derivative.[1]

The final products are typically purified using column chromatography. Characterization and structural confirmation are performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Biological Activities and Quantitative Data

Thienyl-pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of these scaffolds.

Anticancer Activity

The anticancer potential of thienyl-pyrazole derivatives has been evaluated against various cancer cell lines using the MTT assay.[3][4]

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

| Benzofuropyrazole 4a | K562 (Leukemia) | GI₅₀ | 0.26 µM | [2] |

| Benzofuropyrazole 4a | A549 (Lung) | GI₅₀ | 0.19 µM | [2] |

| Pyrazole 5b | K562 (Leukemia) | GI₅₀ | 0.021 µM | [2] |

| Pyrazole 5b | A549 (Lung) | GI₅₀ | 0.69 µM | [2] |

| Pyrazole 5b (Tubulin Inhibition) | - | IC₅₀ | 7.30 µM | [2] |

| Thiazolyl-pyrazole 18 | HepG-2 (Liver) | IC₅₀ | 2.20 µg/mL | |

| Andrographolide-pyrazole 19 | HCT-116 (Colon) | IC₅₀ | 3.08 µM | |

| Pyrazole-naphthalene derivative 168 | MCF-7 (Breast) | IC₅₀ | 2.78 µM | |

| Pyrazole-naphthalene derivative 168 (Tubulin Inhibition) | - | IC₅₀ | 4.6 µM | |

| CDK8 Inhibitor | - | IC₅₀ | 398.8 nM | [5] |

Antimicrobial Activity

The antimicrobial properties of thienyl-pyrazole scaffolds are typically assessed using the disc diffusion method to determine the zone of inhibition and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 2-(2-pyrazolin-1-yl)-thiazole 56 | S. aureus | MIC | 8-16 | |

| 2-(2-pyrazolin-1-yl)-thiazole 56 | E. coli | MIC | 8-16 | |

| 2-(2-pyrazolin-1-yl)-thiazole 56 | P. aeruginosa | MIC | 8-16 | |

| 2-(2-pyrazolin-1-yl)-thiazole 55 | S. aureus | MIC | 16-32 | |

| 2-(2-pyrazolin-1-yl)-thiazole 55 | E. coli | MIC | 16-32 | |

| 2-(2-pyrazolin-1-yl)-thiazole 55 | P. aeruginosa | MIC | 16-32 | |

| Thiazole derivatives 66-68 | S. aureus | MIC | 28-168 | |

| Thiazole derivatives 66-68 | S. typhimurium | MIC | 28-168 | |

| Thiazole derivatives 66-68 | E. coli | MIC | 28-168 | |

| Thiazole derivatives 57-60 | P. aeruginosa | MIC | 15.625-31.25 | |

| Thiazole derivative 59 | M. tuberculosis | MIC | 0.12 | |

| Thienylpyrazole 8 | Pathological Strains | MIC | 333.3 |

Anti-inflammatory Activity

The anti-inflammatory effects are often evaluated in vivo using the carrageenan-induced paw edema model in rats and in vitro through enzyme inhibition assays for cyclooxygenase (COX) and lipoxygenase (LOX).

| Compound/Derivative | Assay | Activity Metric | Value | Reference |

| Pyrazole derivative 5a | Carrageenan-induced paw edema | % Inhibition | ≥84.2% | |

| Pyrazole derivative 143a | Carrageenan-induced paw edema | ED₅₀ | 62.61 µmol/kg | |

| Pyrazole derivative 143c | Carrageenan-induced paw edema | ED₅₀ | 55.83 µmol/kg | |

| Pyrazole derivative 143e | Carrageenan-induced paw edema | ED₅₀ | 58.49 µmol/kg | |

| Adamantyl-diaryl pyrazole 33 | COX-2 Inhibition | IC₅₀ | 2.52 µM | [6] |

| 3,5-diarylpyrazole | COX-2 Inhibition | IC₅₀ | 0.01 µM | |

| Pyrazole-thiazole hybrid | COX-2 Inhibition | IC₅₀ | 0.03 µM | |

| Pyrazole-thiazole hybrid | 5-LOX Inhibition | IC₅₀ | 0.12 µM | |

| Pyrazolo-pyrimidine | COX-2 Inhibition | IC₅₀ | 0.015 µM | |

| Linoleyl hydroxamic acid | COX-1 Inhibition | IC₅₀ | 60 µM | [7] |

| Linoleyl hydroxamic acid | COX-2 Inhibition | IC₅₀ | 7 µM | [7] |

| Linoleyl hydroxamic acid | 5-LOX Inhibition | IC₅₀ | 0.6 µM | [7] |

| N-hydroxyurea derivative 2 | COX-2 Inhibition | IC₅₀ | 36.18 µM | [8] |

| N-hydroxyurea derivative 2 | 5-LOX Inhibition | IC₅₀ | 1.04 µM | [8] |

| N-hydroxyurea derivative 3 | COX-2 Inhibition | IC₅₀ | 83.42 µM | [8] |

| N-hydroxyurea derivative 3 | 5-LOX Inhibition | IC₅₀ | 1.29 µM | [8] |

Antioxidant Activity

The antioxidant capacity of thienyl-pyrazole scaffolds is determined by their ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radicals.

| Compound/Derivative | Assay | Activity Metric | Value (µM) | Reference |

| Thienyl-pyrazole 5g | DPPH Radical Scavenging | IC₅₀ | 0.245 | [1] |

| Thienyl-pyrazole 5h | DPPH Radical Scavenging | IC₅₀ | 0.284 | [1] |

| Thienyl-pyrazole 5g | Hydroxyl Radical Scavenging | IC₅₀ | 0.905 | [1] |

| Thienyl-pyrazole 5h | Hydroxyl Radical Scavenging | IC₅₀ | 0.892 | [1] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of thienyl-pyrazole scaffolds stem from their ability to interact with various biological targets and modulate key signaling pathways.

Inhibition of Tubulin Polymerization

Certain pyrazole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4] This leads to cell cycle arrest and apoptosis.

Caption: Inhibition of tubulin polymerization by thienyl-pyrazole scaffolds.

Dual Inhibition of COX and LOX Pathways

Many thienyl-pyrazole derivatives exhibit anti-inflammatory properties by simultaneously inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.

Caption: Dual inhibition of COX and LOX pathways by thienyl-pyrazole compounds.

Kinase Inhibition

Thienyl-pyrazole scaffolds have emerged as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[9] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 8 (CDK8).[5][10]

Caption: Multi-targeted kinase inhibition by thienyl-pyrazole scaffolds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][11]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the thienyl-pyrazole compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Caption: A simplified workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Disc Diffusion and Broth Microdilution

These methods are used to determine the antimicrobial efficacy of the synthesized compounds.[12][13]

Disc Diffusion Method:

-

Inoculum Preparation: Prepare a standardized microbial suspension.

-

Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disc Application: Place paper discs impregnated with known concentrations of the thienyl-pyrazole compounds onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each disc.

Broth Microdilution Method (for MIC):

-

Serial Dilution: Prepare two-fold serial dilutions of the compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Caption: Workflow for antimicrobial susceptibility testing.

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[14][15]

-

Animal Acclimatization: Acclimate rats for a week before the experiment.

-

Compound Administration: Administer the thienyl-pyrazole compounds or a control vehicle to the rats (e.g., intraperitoneally).

-

Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

Thienyl-pyrazole heterocyclic scaffolds represent a highly promising class of compounds with a remarkable range of biological activities. Their synthetic accessibility and the potential for diverse substitutions make them attractive candidates for further exploration in drug discovery programs. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to characterize and develop novel thienyl-pyrazole-based therapeutic agents. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these scaffolds into clinically effective drugs.

References

- 1. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phytopharmajournal.com [phytopharmajournal.com]

- 7. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods | MI [microbiology.mlsascp.com]

- 13. integra-biosciences.com [integra-biosciences.com]

- 14. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 15. inotiv.com [inotiv.com]

Navigating the Solubility Landscape of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate in organic solvents. Due to the limited availability of public, experimentally-derived quantitative data for this specific compound, this document focuses on providing a framework for its empirical determination. It includes known data points, general principles for solvent selection for pyrazole derivatives, and detailed experimental protocols for solubility assessment and recrystallization.

Understanding the Solubility Profile

This compound is a heterocyclic compound whose solubility is governed by the interplay of its pyrazole core, the thiophene ring, and the ethyl ester group. These structural features influence its polarity and capacity for intermolecular interactions, such as hydrogen bonding.

A calculated solubility for the compound suggests it is "practically insoluble," with a value of 0.02 g/L at 25°C; however, the solvent for this calculation is not specified but is likely water.[1] For practical applications in organic synthesis, purification, and formulation, understanding its solubility in various organic solvents is crucial.

General Solubility of Pyrazole Derivatives

General literature on pyrazole derivatives indicates that common solvents for their dissolution and recrystallization include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and non-polar solvents (cyclohexane, petroleum ether).[2] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently employed to achieve optimal solubility gradients for crystallization.[2]

Quantitative Solubility Data

While specific experimental data for this compound is scarce, the following table summarizes the available information and provides a template for recording experimentally determined values.

| Solvent | Temperature (°C) | Solubility (g/L) | Data Type | Reference |

| Not Specified (likely Water) | 25 | 0.02 | Calculated | [1] |

| Ethanol | - | - | Experimental data needed | - |

| Methanol | - | - | Experimental data needed | - |

| Acetone | - | - | Experimental data needed | - |

| Ethyl Acetate | - | - | Experimental data needed | - |

| Toluene | - | - | Experimental data needed | - |

| Dichloromethane | - | - | Experimental data needed | - |

| Acetonitrile | - | - | Experimental data needed | - |

| Cyclohexane | - | - | Experimental data needed | - |

Experimental Protocol for Solubility Determination

The following is a standardized protocol for the gravimetric determination of the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of the target compound in a selected solvent at a specific temperature.

Materials:

-

This compound (purified)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Evaporating dish or pre-weighed vial

Procedure:

-